4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide
Description
Properties
IUPAC Name |
4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-8-6-9(2)21-14(12(8)13(20)24)23-15(25)22-11-5-3-4-10(7-11)16(17,18)19/h3-7H,1-2H3,(H2,20,24)(H2,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNJRHBWRPOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Synthesis via Carbodiimide Coupling
The most widely documented route involves a two-step condensation sequence, leveraging 2-amino-4,6-dimethylnicotinamide as the foundational intermediate. This precursor undergoes carbamoylation with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions. Key experimental parameters include:
Step 1: Intermediate Synthesis
2-Amino-4,6-dimethylnicotinamide is synthesized via cyclocondensation of malonamidine hydrochloride with acetylacetone in refluxing ethanol (78% yield). The reaction proceeds through a Knorr-type mechanism, where enolization of acetylacetone facilitates nucleophilic attack by the amidine nitrogen, followed by dehydration to form the pyridine ring.
Step 2: Urea Linkage Formation
The title compound is obtained by treating 2-amino-4,6-dimethylnicotinamide (1 equiv) with 3-(trifluoromethyl)phenyl isocyanate (1.2 equiv) in dry tetrahydrofuran (THF) at 0–5°C for 4 hours. Catalytic dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the nucleophilic addition-elimination process, with the reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1). Post-reaction, the mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol to afford white crystals (mp 172–174°C).
Critical Parameters
- Temperature Control : Exothermicity during isocyanate addition mandates strict thermal regulation to minimize urea dimerization.
- Solvent Selection : THF outperforms dichloromethane in suppressing side reactions due to superior solvation of the intermediate isocyanate adduct.
Solid-Phase Synthesis for High-Throughput Production
Patent WO2009153721A1 discloses a solid-phase approach using Wang resin-bound nicotinamide derivatives. This method enhances purity (>98% by HPLC) and scalability:
- Resin Functionalization : Wang resin (1.2 mmol/g loading) is swelled in DMF and treated with Fmoc-protected 2-amino-4,6-dimethylnicotinamide using HBTU/DIPEA activation.
- Fmoc Deprotection : 20% piperidine/DMF removes the Fmoc group, exposing the primary amine.
- Carbamoyl Coupling : 3-(Trifluoromethyl)phenyl isocyanate (3 equiv) in DMF reacts with the resin-bound amine for 12 hours at 25°C.
- Cleavage : TFA/water (95:5) liberates the product, which is precipitated in cold diethyl ether and lyophilized.
Advantages
- Eliminates intermediate purification steps.
- Enables parallel synthesis of analogs via robotic platforms.
Microwave-Assisted One-Pot Methodology
Emerging techniques employ microwave irradiation to condense 2-amino-4,6-dimethylnicotinamide with 3-(trifluoromethyl)aniline in the presence of carbonyl diimidazole (CDI). The protocol involves:
- Reagent Mixing : Combine 2-amino-4,6-dimethylnicotinamide (1 mmol), 3-(trifluoromethyl)aniline (1.05 mmol), and CDI (2 mmol) in acetonitrile.
- Microwave Irradiation : Heat at 120°C for 15 minutes under 300 W power.
- Workup : Cool, filter, and wash with cold methanol to yield the product (85% purity, improved to 99% after silica gel chromatography).
Optimization Data
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 120°C | +22% vs. 100°C |
| CDI Equivalents | 2.0 | +15% vs. 1.5 |
| Irradiation Time | 15 min | +18% vs. 10 min |
Analytical Characterization and Validation
Structural confirmation relies on tandem spectroscopic techniques:
- 1H-NMR (400 MHz, DMSO-d6):
- 13C-NMR (101 MHz, DMSO-d6):
- ESI-MS : m/z 352.13 [M+H]+ (calculated 352.12).
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3-(Trifluoromethyl)phenyl isocyanate | 12,500 | 68% |
| 2-Amino-4,6-dimethylnicotinamide | 9,800 | 27% |
| Solvents/Catalysts | 1,200 | 5% |
Environmental Metrics
- PMI (Process Mass Intensity) : 32 (kg reagents/kg product).
- E-Factor : 18 (kg waste/kg product), driven by solvent use in recrystallization.
Emerging Modifications and Patent Landscape
Recent patents highlight derivatization strategies to enhance bioavailability:
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Pharmacology
The primary applications of this compound are in pharmacology, where it is investigated for its potential as:
- Enzyme Inhibitor : Preliminary studies suggest that it may inhibit kinases involved in cancer progression or inflammatory responses. Similar compounds have shown effective inhibition of vascular endothelial growth factor receptor signaling pathways, which are crucial for tumor growth and metastasis .
Medicinal Chemistry
The compound is explored for its therapeutic effects, particularly in:
- Anti-inflammatory Properties : Due to its structural features, it may exhibit anti-inflammatory effects comparable to other nicotinamide derivatives.
- Anticancer Activity : Studies indicate that compounds with similar structures possess significant anticancer properties, showing percent growth inhibitions against various cancer cell lines .
Biochemical Pathway Inhibition
Research indicates that derivatives of this compound can inhibit specific biochemical pathways, which may lead to advancements in treatments for diseases such as cancer and chronic inflammatory conditions .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, derivatives demonstrated significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This highlights the potential of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide as an effective therapeutic agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with various enzymes revealed its capability to bind effectively at active sites, thus inhibiting enzyme activity critical for disease progression. This mechanism suggests a promising avenue for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to 4,6-dimethyl-2-(alkylthio)nicotinamide derivatives (4a–4d) synthesized via acid-catalyzed hydrolysis of 2-alkylthio-nicotinonitriles (Fig. 2, ). Key structural differences include:
| Compound | 2-Position Substituent | Key Features |
|---|---|---|
| Target Compound | Urea-linked CF₃-aniline | Hydrogen-bond donors/acceptors, enhanced hydrophobicity (CF₃), higher MW† |
| 4a (R = C₃H₇) | Propylthio (-SC₃H₇) | Lipophilic, moderate steric bulk |
| 4b (R = C₄H₉) | Butylthio (-SC₄H₉) | Increased lipophilicity, potential for membrane penetration |
| 4c (R = C₆H₁₃) | Hexylthio (-SC₆H₁₃) | High logP‡, reduced solubility |
| 4d (R = CH₂C₆H₅) | Benzylthio (-SCH₂C₆H₅) | Aromatic interaction potential, moderate solubility |
†Molecular weight (MW): Target compound (~385 g/mol) vs. 4a–4d (250–350 g/mol).
‡Calculated logP values: Target compound (~2.8) vs. 4a–4d (2.5–4.0).
Hypothetical Structure-Activity Relationships (SAR)
- Alkylthio Derivatives (4a–4d): Advantages: High yields, tunable lipophilicity for membrane permeability. Limitations: Limited hydrogen-bonding capacity, reducing target specificity.
- Target Compound: Urea Group: Introduces hydrogen-bonding interactions with enzymatic active sites (e.g., kinases or proteases), improving potency.
Biological Activity
4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide is a complex organic compound with significant potential in pharmacological applications. Characterized by its unique structural features, including a trifluoromethyl group and a nicotinamide backbone, this compound has garnered attention for its biological activity, particularly as an enzyme inhibitor in various biochemical pathways. The molecular formula of this compound is C16H15F3N4O2, with a molecular weight of approximately 366.31 g/mol .
The biological activity of 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various kinases involved in cancer progression and inflammatory responses . The trifluoromethyl group enhances the compound's electrophilicity, potentially improving its binding affinity to biological targets .
Inhibition Studies
Preliminary studies have shown that compounds similar to 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide exhibit significant inhibitory effects on key enzymes. For instance, derivatives containing nicotinamide structures have demonstrated anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group may further enhance these effects by improving interactions with biological targets .
Pharmacological Applications
The primary applications of this compound in pharmacology include:
- Cancer Therapy: Inhibiting specific kinases involved in tumor growth.
- Anti-inflammatory Agents: Targeting inflammatory pathways to reduce symptoms and progression of diseases.
- Enzyme Inhibition: Acting as a potential inhibitor for various enzymes critical to disease processes .
Case Study 1: Kinase Inhibition
In a study examining the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways, compounds with similar structures demonstrated effective inhibition. This suggests that 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide may also play a role in inhibiting angiogenesis in cancer models .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of nicotinamide derivatives reported that certain compounds showed a significant reduction in prostaglandin E2 (PGE2)-induced TNFα levels in ex vivo assays. This indicates potential use for 4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Trifluoromethyl Group | Enhances electrophilicity and binding affinity |
| Nicotinamide Backbone | Associated with anti-inflammatory and anticancer effects |
| Carbonyl Group | Participates in nucleophilic addition reactions |
Q & A
Q. What are the recommended synthetic routes for 4,6-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of nicotinamide derivatives typically involves multi-step reactions starting from nicotinic acid or related precursors. For this compound, a plausible pathway includes:
- Step 1 : Acid-catalyzed hydrolysis of a nitrile intermediate (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) under controlled temperature (40–60°C) to yield the corresponding nicotinamide. This method has shown yields >70% in structurally similar compounds .
- Step 2 : Coupling the amide group with 3-(trifluoromethyl)aniline via a carbamoyl linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of methyl groups (δ 2.1–2.5 ppm for CH), trifluoromethyl (δ 120–125 ppm in -NMR), and amide protons (δ 8.5–9.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, focusing on the carbamoyl linkage (m/z corresponding to [M+H]).
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1700 cm) and N-H bends (3300–3500 cm) .
Q. How can preliminary biological screening be designed to assess its potential pharmacological activity?
- Methodological Answer :
- In vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Prioritize targets where trifluoromethyl and nicotinamide groups are known to modulate activity, such as NAD-dependent enzymes .
- Cell Viability Studies : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to calculate IC values .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what are the limitations of current models?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., PARP-1 or HDACs). Focus on the trifluoromethyl group’s hydrophobic interactions and the amide’s hydrogen-bonding potential.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Limitations : Current models may underestimate entropy changes or solvent effects. Validate predictions with experimental IC data .
Q. What experimental strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., IC, selectivity ratios) and standardize variables (e.g., cell line, assay conditions).
- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chlorine) to isolate contributing factors.
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while maintaining purity?
- Methodological Answer :
- 2 Factorial Design : Test variables like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurities (e.g., byproducts from incomplete hydrolysis).
- Critical Process Parameters (CPPs) : Identify key factors (e.g., reaction time) using Pareto charts .
Theoretical and Methodological Frameworks
Q. How can this compound’s research be integrated into broader theoretical frameworks, such as enzyme inhibition mechanisms?
- Methodological Answer :
- Link findings to established theories like competitive/non-competitive inhibition. For example, if the compound shows uncompetitive inhibition kinetics, propose a mechanism where binding occurs only to the enzyme-substrate complex.
- Use Lineweaver-Burk plots to differentiate inhibition types and validate with crystallographic data (if available) .
Q. What methodological approaches ensure reproducibility in SAR studies for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
